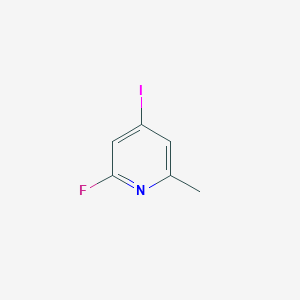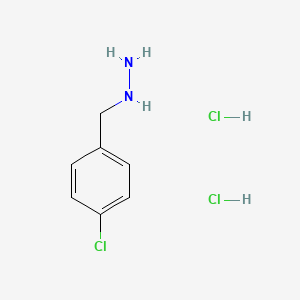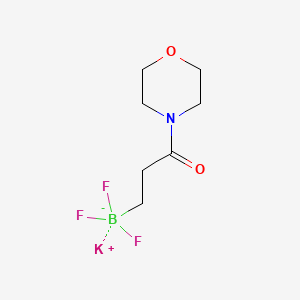
Potassium trifluoro(3-morpholino-3-oxopropyl)borate
Overview
Description
Potassium trifluoro(3-morpholino-3-oxopropyl)borate is a chemical compound with the molecular formula C7H12BF3KNO2. It is known for its application in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a borate group, a trifluoromethyl group, and a morpholino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-morpholino-3-oxopropyl)borate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 3-morpholino-3-oxopropylboronic acid with potassium fluoride and trifluoromethyl iodide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-morpholino-3-oxopropyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding borate esters.
Reduction: It can be reduced to yield boron-containing alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce boron-containing alcohols. Substitution reactions can result in a variety of functionalized borate derivatives.
Scientific Research Applications
Potassium trifluoro(3-morpholino-3-oxopropyl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(3-morpholino-3-oxopropyl)borate exerts its effects involves the interaction of its borate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the borate group facilitates the formation of carbon-carbon bonds by acting as a nucleophile. The trifluoromethyl group enhances the compound’s reactivity and stability, while the morpholino group provides additional functional versatility.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(3-oxopropyl)borate
- Potassium trifluoro(3-piperidino-3-oxopropyl)borate
- Potassium trifluoro(3-pyrrolidino-3-oxopropyl)borate
Uniqueness
Potassium trifluoro(3-morpholino-3-oxopropyl)borate is unique due to the presence of the morpholino group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s solubility and reactivity, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
potassium;trifluoro-(3-morpholin-4-yl-3-oxopropyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BF3NO2.K/c9-8(10,11)2-1-7(13)12-3-5-14-6-4-12;/h1-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBGFSOMOUCXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)N1CCOCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657918 | |
| Record name | Potassium trifluoro[3-(morpholin-4-yl)-3-oxopropyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150654-74-2 | |
| Record name | Potassium trifluoro[3-(morpholin-4-yl)-3-oxopropyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


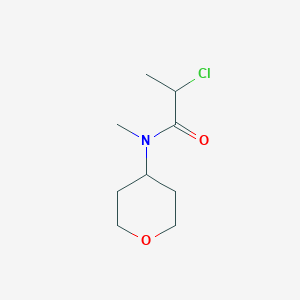
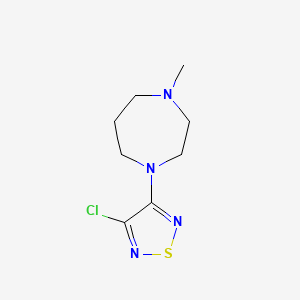
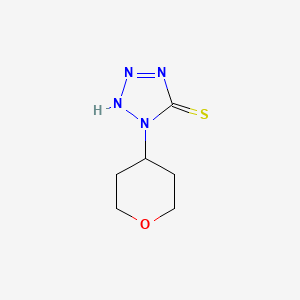
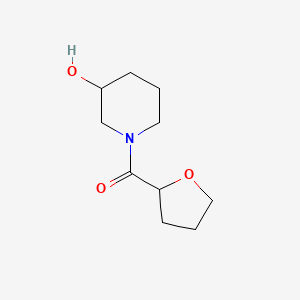
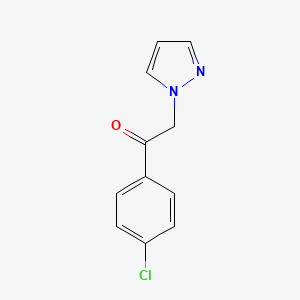
amine](/img/structure/B1486593.png)
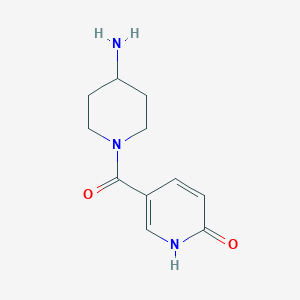


![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)

